molecular formula C22H26N4O2 B2714525 2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415454-71-4

2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2714525
CAS No.: 2415454-71-4
M. Wt: 378.476
InChI Key: AEHBJRAYBAWUQO-UHFFFAOYSA-N
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Description

2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining benzyl, indazole, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the preparation of the indazole moiety, followed by its coupling with a benzyl group and subsequent cyclization to form the pyrrole ring. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and producing therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-benzyl-5-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

5-benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-24-20(16-9-5-6-10-19(16)23-24)14-25-12-17-18(13-25)22(28)26(21(17)27)11-15-7-3-2-4-8-15/h2-4,7-8,17-18H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHBJRAYBAWUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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